molecular formula C11H12N2O3 B11096926 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B11096926
M. Wt: 220.22 g/mol
InChI Key: PUUCCNPMONRYQU-UHFFFAOYSA-N
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Description

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring substituted with a 1,3-dione and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione typically involves the condensation of cyclohexane-1,3-dione with 5-methyl-1,2-oxazole-3-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methylidene}cyclopentane-1,3-dione
  • 2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methylidene}cycloheptane-1,3-dione

Uniqueness

2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methylidene}cyclohexane-1,3-dione is unique due to its specific ring structure and the presence of both oxazole and cyclohexane-1,3-dione moieties. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-hydroxy-2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C11H12N2O3/c1-7-5-11(13-16-7)12-6-8-9(14)3-2-4-10(8)15/h5-6,14H,2-4H2,1H3

InChI Key

PUUCCNPMONRYQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N=CC2=C(CCCC2=O)O

Origin of Product

United States

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